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Compound of Interest

2-[3-
Compound Name: (Trifluoromethyl)phenoxy]nicotinic
acid
Cat. No.: B183232
\ v

An In-Depth Technical Guide to 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid

Introduction

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is a synthetic organic compound featuring a
trifluoromethyl-substituted phenoxy group attached to a nicotinic acid core. As a derivative of
nicotinic acid (Niacin, Vitamin B3), it holds significant interest for researchers in medicinal
chemistry and drug development. Its structural similarity to known pharmacological agents,
such as non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class and lipid-
modifying agents, positions it as a valuable scaffold for exploring new therapeutic agents. This
guide provides a comprehensive overview of its physical and chemical characteristics, potential
pharmacological mechanisms, and established methodologies for its synthesis and analysis.

Identified by the CAS Number 36701-89-0, this compound is also known by its IUPAC name, 2-
[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid.[1] Its unique combination of a pyridine
carboxylic acid moiety and a trifluoromethylphenyl ether group suggests a potential for complex
biological interactions, making a thorough understanding of its properties essential for its
application in research.

Physicochemical Characteristics
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The molecular structure and properties of a compound are fundamental to its behavior in both
chemical and biological systems. These characteristics dictate its reactivity, solubility, and
ability to interact with biological targets.

Structural and Molecular Data

The core structure consists of a nicotinic acid (pyridine-3-carboxylic acid) backbone. A phenoxy
ether linkage at the 2-position connects it to a benzene ring substituted with a trifluoromethyl (-
CF3) group at the meta-position. The electron-withdrawing nature of the trifluoromethyl group
significantly influences the electronic properties of the phenoxy ring, which in turn affects the
overall molecule.

// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4
[label="C"]; C5 [label="C"]; O1 [label="0"]; C6 [label="C"]; O2 [label="0"]; O3 [label="0"]; H1
[label="H"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12
[label="C"]; C13 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"];

/I Define positions (adjust as needed for better layout) N1 [pos="0,0!"]; C1 [pos="-0.87,-0.5!"];
C2 [pos="-0.87,-1.5!"]; C3 [pos="0,-2!"]; C4 [pos="0.87,-1.5!"]; C5 [pos="0.87,-0.5!"]; O1
[pos="1.74,0!"]; C6 [pos="-1.74,-2!"]; O2 [pos="-2.61,-1.5!"]; O3 [pos="-1.74,-3!"]; H1
[pos="-2.61,-3.5!"]; C7 [pos="2.61,-0.5!"]; C8 [pos="3.48,0!"]; C9 [pos="4.35,-0.5!"]; C10
[p0s="4.35,-1.5!"]; C11 [pos="3.48,-2!"]; C12 [pos="2.61,-1.5!"]; C13 [pos="5.22,-2!"]; F1
[p0s="6.09,-1.5!"]; F2 [pos="5.22,-3!"]; F3 [p0s="6.09,-2.5!"];

/I Define bonds N1 -- C1; N1 -- C5; C1 -- C2; C2 -- C3; C2 -- C6; C3 -- C4,; C4 -- C5;
C5--01;01--Cv;

C6 -- O2; C6 -- O3; O3 -- H1;

C7--C8; C7--C12; C8 -- C9; C9 -- C10; C10 -- C11; C10 -- C13; C11 -- C12;
C13--F1; C13 -- F2; C13 -- F3;

// Add double bonds for aromatic rings edge [style=double]; C1 -- N1; C2 -- C3; C4 -- C5; C7 --
C8; C9 --C10; C11--C12;}}
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Caption: Chemical structure of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid.

Quantitative Properties Summary

The following table summarizes the key physicochemical properties of the compound.

Property Value Source(s)
CAS Number 36701-89-0 [2][3]
Molecular Formula C13HsF3NOs3 [2]
Molecular Weight 283.20 g/mol [2]
Appearance Solid
Melting Point 156-159 °C [4]

2-[3-
IUPAC Name (trifluoromethyl)phenoxy]pyridi [1]

ne-3-carboxylic acid
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Pharmacology and Mechanism of Action

While direct pharmacological studies on 2-[3-(trifluoromethyl)phenoxy]nicotinic acid are not
extensively published, its mechanism of action can be inferred from its structural relationship to
two well-characterized classes of drugs: nicotinic acid derivatives and fenamates.

Relationship to Nicotinic Acid (Niacin)
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Nicotinic acid is a well-established lipid-lowering agent that primarily acts by activating the G
protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2
(HCA:2).[5][6] This receptor is highly expressed in adipocytes (fat cells).

Postulated Mechanism: Activation of GPR109A in adipocytes inhibits adenylate cyclase,
leading to decreased intracellular cAMP levels. This reduces the activity of hormone-sensitive
lipase, thereby decreasing the breakdown of triglycerides and the subsequent release of free
fatty acids into the bloodstream.[7] A lower flux of free fatty acids to the liver results in reduced
hepatic synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), a precursor to LDL
("bad") cholesterol.[7] It is plausible that 2-[3-(trifluoromethyl)phenoxy]nicotinic acid acts as
an agonist at this receptor, initiating a similar cascade.

educed substrate

Liver
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Caption: Postulated signaling pathway via GPR109A activation.

Relationship to Fenamates (Niflumic Acid)

The structure also bears resemblance to niflumic acid (2-{[3-
(trifluoromethyl)phenyllamino}nicotinic acid), an NSAID.[8] Fenamates primarily function by
inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which are critical for the
synthesis of prostaglandins involved in inflammation and pain.[9][10] Niflumic acid is also
known to block calcium-activated chloride channels (CaCC).[11] The key structural difference is
the ether (-O-) linkage in the target compound versus the amino (-NH-) linkage in niflumic acid.
While this changes the geometry and electronic properties, a shared potential for anti-
inflammatory activity cannot be ruled out and warrants investigation.
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Synthesis and Analytical Methodologies

Robust methods for synthesis and analysis are crucial for obtaining high-purity material for

research and ensuring reproducible results.

Synthetic Pathway: Ullmann Condensation

A common and effective method for synthesizing diaryl ethers is the Ullmann condensation.
This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For 2-[3-
(trifluoromethyl)phenoxy]nicotinic acid, this would involve the reaction of 2-chloronicotinic

acid with 3-(trifluoromethyl)phenol.

4 Reaction Conditions )

2-Chloronicotinic Acid Q Solvent (e.g., DMF) 3-(Trifluoromethyl)phenol

- J

Ullmann Condensation
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e —
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Caption: Synthetic workflow via Ullmann Condensation.

Analytical Workflow: Purity and Identity Confirmation

A multi-step analytical workflow is required to confirm the identity and purity of the synthesized
compound. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity,
while Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural
elucidation.
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Caption: Standard analytical workflow for compound validation.
Experimental Protocol: HPLC Purity Analysis

This protocol provides a robust method for determining the purity of 2-[3-
(trifluoromethyl)phenoxy]nicotinic acid.

¢ Instrumentation:
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o HPLC system with UV-Vis detector.

o C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm particle size).

» Mobile Phase Preparation:

o Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

o Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

o Chromatographic Conditions:

o Flow Rate: 1.0 mL/min.

o Injection Volume: 10 pL.

o Column Temperature: 30 °C.

o Detection Wavelength: 254 nm.

o Gradient Program:

0-2 min: 10% B

2-17 min: 10% to 90% B

17-20 min: 90% B

20-21 min: 90% to 10% B

21-25 min: 10% B (re-equilibration)
e Sample Preparation:
o Accurately weigh ~1 mg of the compound.

o Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock
solution.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Filter through a 0.45 um syringe filter before injection.

o Data Analysis:
o Integrate the area of all peaks in the chromatogram.

o Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. The method is
considered self-validating if the peak shape is symmetrical and resolution from impurities
is >1.5.

Expected NMR Spectral Features

Based on its structure and data from analogous compounds, the following NMR signals can be
anticipated:[12]

e 1H NMR: A broad singlet for the carboxylic acid proton (>10 ppm), multiple signals in the
aromatic region (7.0-8.5 ppm) corresponding to the protons on both the pyridine and phenyl
rings, with distinct coupling patterns (doublets, triplets, doublets of doublets) revealing their
connectivity.

e 13C NMR: A signal for the carboxyl carbon (~165-170 ppm), multiple signals in the aromatic
region (110-160 ppm), and a characteristic quartet for the trifluoromethyl carbon (due to C-F
coupling).

o 19F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CFs group.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential biological activity and hazardous
properties.

GHS Hazard Classification

Safety data indicates that 2-[3-(trifluoromethyl)phenoxy]nicotinic acid is hazardous.[1]
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Hazard Information

Details

Pictogram(s)

GHSO06 (Skull and Crossbones)

Signal Word

Danger

Hazard Statement(s)

H301: Toxic if swallowed. H317: May cause an

allergic skin reaction.

Precautionary Statement(s)

P261: Avoid breathing dust. P270: Do not eat,
drink or smoke when using this product. P280:
Wear protective gloves/protective clothing/eye
protection. P301 + P310: IF SWALLOWED:
Immediately call a POISON CENTER or doctor.
P302 + P352: IF ON SKIN: Wash with plenty of

soap and water.

Source: Sigma-Aldrich, PubChem.[1]

Handling and Storage Recommendations

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust.[13]

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and

safety glasses or goggles.[13]

o Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials like strong oxidizing agents.[14]

» Disposal: Dispose of waste material in accordance with local, regional, and national

environmental regulations. Do not allow the product to enter drains.[15]

Applications and Research Interest

The primary value of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid lies in its potential as a

molecular probe and a building block for drug discovery.
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e Medicinal Chemistry: It serves as a lead compound for the development of novel GPR109A
agonists with potentially improved side-effect profiles (e.g., reduced flushing) compared to
niacin.

o Agrochemical Research: The compound has been identified as an environmental
transformation product and metabolite of the herbicide Diflufenican, making it relevant for
environmental and toxicological studies.[1]

o Chemical Synthesis: It is a useful reagent and intermediate for creating more complex
molecules containing the trifluoromethyl-phenoxy-pyridine scaffold.[16][17]

By providing a unique combination of established pharmacophores, 2-[3-
(trifluoromethyl)phenoxy]nicotinic acid represents a promising starting point for the
development of new chemical entities in both pharmaceutical and agricultural science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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